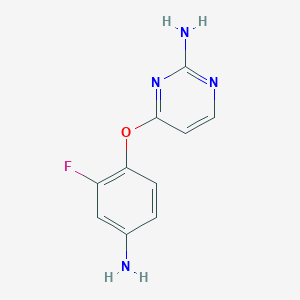

4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine

説明

4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine is a pyrimidine derivative characterized by a fluorinated phenoxy substituent at the 4-position and an amino group at the 2-position of the pyrimidine ring. Its synthesis involves the reduction of a nitro precursor using hydrazine hydrate in ethanol, followed by purification via filtration and cooling to yield the final aniline product . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives, which are often explored for antimicrobial, anticancer, and enzyme-inhibitory properties.

特性

IUPAC Name |

4-(4-amino-2-fluorophenoxy)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c11-7-5-6(12)1-2-8(7)16-9-3-4-14-10(13)15-9/h1-5H,12H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYPRFFXQDWKLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OC2=NC(=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine typically involves the reaction of 4-amino-2-fluorophenol with 2-chloropyrimidine under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 4-amino-2-fluorophenol attacks the electrophilic carbon of 2-chloropyrimidine, resulting in the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

化学反応の分析

4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: The fluorine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.

科学的研究の応用

4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine has several scientific research applications:

作用機序

The mechanism of action of 4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. In the case of receptor modulation, the compound can either activate or inhibit receptor signaling pathways, leading to various biological effects .

類似化合物との比較

Comparison with Similar Pyrimidin-2-amine Derivatives

Pyrimidin-2-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine with structurally analogous compounds:

Physicochemical Properties

Key Observations:

- Hydrogen Bonding: The amino group in 4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine contributes to higher polarity, improving solubility in polar solvents compared to chlorophenyl or trifluoromethyl analogs .

Structural Insights from Molecular Studies

- Binding Affinity: Thiadiazole-containing pyrimidin-2-amine derivatives (e.g., ) exhibit superior binding energies (-7.84 kcal/mol) compared to morpholinophenyl analogs, suggesting stronger target interactions.

- Enzyme Inhibition: The imidazopyridine derivative in targets Plasmodium PKG, demonstrating how heterocyclic extensions can confer specificity for parasitic enzymes.

生物活性

4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine, with the CAS number 1956354-83-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine is C11H10FN3O. The presence of both an amino group and a fluorine atom on the phenoxy ring enhances its biological properties.

Research indicates that compounds similar to 4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine often exhibit their biological effects through the inhibition of specific enzymes or receptors involved in various signaling pathways. For instance, studies have shown that derivatives of pyrimidine can inhibit kinases such as VEGFR-2, which plays a crucial role in angiogenesis and cancer progression .

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. For example, oxazolo[5,4-d]pyrimidines have been shown to exhibit cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) cells. These compounds were found to activate caspase pathways and inhibit angiogenesis, suggesting that 4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine may share similar properties .

Enzyme Inhibition

The compound's structural similarity to nucleic acid bases implies potential as an inhibitor for enzymes like adenosine kinase and various kinases involved in cancer cell proliferation . The fluorine substitution is believed to enhance binding affinity due to its electronegative nature.

In Vitro Studies

In vitro studies using MTT assays demonstrated that compounds with similar structures showed significant cytotoxicity against several cancer cell lines. For instance, a study reported that certain oxazolo[5,4-d]pyrimidines had half-maximal cytotoxic concentrations (CC50) lower than standard chemotherapy agents like cisplatin and 5-fluorouracil .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of such compounds. Although specific data for 4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine is limited, related compounds have shown favorable pharmacokinetic properties that suggest good bioavailability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。